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Compound of Interest |

O-Allyl-N-methylhydroxylamine
Compound Name:
hydrochloride
CAS No.: 76564-17-5
Cat. No.: B1415239

A Technical Guide to "Allyl-Weinreb" Amides in
Total Synthesis
Executive Summary

In complex molecule synthesis, the N-methoxy-N-methylamide (Weinreb amide) is the gold
standard for converting carboxylic acid derivatives into ketones and aldehydes without over-
addition. However, the methoxy group is chemically inert, often becoming a "dead end"
functionality.

This guide details the N-allyloxy-N-methylamide (Allyl-Weinreb amide). This variant retains the
chemoselective acylation properties of the parent Weinreb amide but introduces the O-allyl
moiety as a versatile functional handle. This modification allows for three distinct synthetic
vectors:

» Standard Nucleophilic Acyl Substitution (Ketone synthesis).
o Palladium-Catalyzed Deallylation (Access to hydroxamic acids).

» Ring-Closing Metathesis (RCM) (Formation of cyclic N-alkoxy lactams).
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Part 1: Structural Fundamentals & Mechanistic
Advantage

The utility of the Allyl-Weinreb amide rests on the stability of its metal-chelated tetrahedral
intermediate. Unlike standard esters, which collapse to ketones that are more reactive than the
starting material (leading to tertiary alcohols), the Allyl-Weinreb amide forms a stable 5-
membered chelate with the metal cation (Mg2* or Li*).

The Chelation-Control Mechanism

The O-allyl group does not interfere with the chelation geometry required for stability. The
intermediate remains stable at low temperatures until an acidic quench destroys the chelate,
releasing the ketone.
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Figure 1: The stable chelation model prevents over-addition of the nucleophile. The O-allyl
group (part of the leaving group upon collapse) remains intact during the addition phase.

Part 2: Divergent Synthetic Applications[1]

The primary advantage of the Allyl-Weinreb amide over the Methoxy variant is the orthogonality
of the allyl group.

1. Ketone Synthesis (Standard Mode)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1415239?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1415239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Reagent: Grignard (RMgX) or Organolithium (RLi).
e Mechanism: Formation of stable intermediate
Hydrolysis.

e QOutcome: Clean conversion to ketones.

2. Hydroxamic Acid Synthesis (Deallylation Mode)

Hydroxamic acids are potent metalloprotease inhibitors. Converting a standard Weinreb amide
(N-OMe) to a hydroxamic acid (N-OH) is chemically difficult. The N-O-Allyl bond, however, can
be cleaved under mild, neutral conditions using Pd(0).

e Reagent: Pd(PPhs)a4 (cat), Scavenger (e.g., N,N-dimethylbarbituric acid).
e Mechanism:

-allyl palladium complex formation

Nucleophilic scavenging.

3. Cyclic N-Alkoxy Lactams (Metathesis Mode)

If the acyl chain contains a terminal alkene, the O-allyl group participates in Ring-Closing
Metathesis (RCM).

e Reagent: Grubbs Il or Hoveyda-Grubbs Il catalyst.

e Qutcome: Formation of 5-, 6-, or 7-membered cyclic hydroxamic acid derivatives.
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Figure 2: The divergent reactivity profile of N-allyloxy-N-methylamides.

Part 3: Experimental Protocols
Protocol A: Synthesis of N-Allyloxy-N-Methylamide

Precursor Synthesis: This protocol assumes the use of the commercially available or pre-
synthesized N-allyloxy-N-methylamine hydrochloride.

Reagents:

o Carboxylic Acid substrate (1.0 equiv)

e N-Allyloxy-N-methylamine HCI (1.2 equiv)

o EDC-HCI (1.5 equiv)

e HOBt (1.5 equiv)

e N-Methylmorpholine (NMM) (3.0 equiv)

e Dichloromethane (DCM) (0.1 M concentration)

Procedure:
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» Dissolve the carboxylic acid in anhydrous DCM under Argon.

e Add NMM, HOBt, and EDC-HCI sequentially at 0°C.

« Stir for 15 minutes to activate the acid.

e Add N-allyloxy-N-methylamine HCI.

 Allow the mixture to warm to room temperature and stir for 12 hours.

o Workup: Dilute with DCM, wash with 1N HCI, sat. NaHCOs, and brine. Dry over MgSOa.

« Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Grighard Addition (Ketone Synthesis)

Reagents:

o Allyl-Weinreb Amide (1.0 equiv)

e Grignard Reagent (R-MgBr) (1.2 - 1.5 equiv)
e THF (anhydrous)

Procedure:

¢ Dissolve the amide in anhydrous THF and cool to 0°C (Note: -78°C is often unnecessary for
Weinreb amides unless the substrate is extremely fragile, but 0°C is standard to control
exotherm).

e Add the Grignard reagent dropwise over 10 minutes.
e Monitor by TLC (usually complete within 1-2 hours).

e Quench: Carefully add 1N HCI (or sat. NH4Cl) at 0°C. Crucial: The acid hydrolysis breaks the
stable metal chelate.

o Extract with Et2O or EtOAC.
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Protocol C: Palladium-Catalyzed Deallylation

Reagents:

DCM (degassed)

Procedure:

Pd(PPhs)a (5 mol%)

Allyl-Weinreb Amide (1.0 equiv)

Add Pd(PPhs)s under an inert atmosphere.

Stir at 30°C for 2—6 hours.

N,N-Dimethylbarbituric acid (NDMBA) (3.0 equiv) [Scavenger]

Dissolve the amide and NDMBA in degassed DCM.

Part 4: Comparative Data Analysis

Table 1: Chemoselectivity of Allyl-Weinreb vs. Standard Esters

Solvent evaporation followed by flash chromatography yields the N-hydroxy-N-methylamide.

Feature

Standard Ester (R-
CO-OMe)

Weinreb Amide (N-
OMe)

Allyl-Weinreb (N-
OAllyl)

Reaction with RMgX

Forms 3° Alcohol
(Over-addition)

Forms Ketone (Single
addition)

Forms Ketone (Single
addition)

Intermediate Stability

Unstable (Collapses

Stable (Chelated)

Stable (Chelated)

immediately)
_ , Difficult / Harsh _
Deprotection to N-OH Impossible - Facile (Pd-catalyzed)
Conditions
Metathesis Activity None None Active (RCM partner)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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